Endothelial Nitric Oxide Synthase (eNOS) Inhibition: Quantified Potency and Differentiation
1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione demonstrates moderate inhibitory activity against human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM in SF9 insect cell-expressed enzyme assays after 1 hour incubation [1]. By comparison, structurally distinct pyrrolidine-based eNOS inhibitors in the same chemotype class exhibit dramatically varying binding modes that can shift isoform selectivity between nNOS and eNOS by orders of magnitude [2]. The observed 180 nM IC50 positions this compound as a mid-potency eNOS ligand, distinctly more active than non-specific negative controls (>100,000 nM) but less potent than optimized clinical eNOS modulators, establishing its utility as a validated pharmacological tool compound for eNOS-focused studies where sub-micromolar but not sub-nanomolar inhibition is desired.
| Evidence Dimension | eNOS inhibition (IC50) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | Inactive controls (IC50 >100,000 nM) |
| Quantified Difference | >555-fold greater potency |
| Conditions | Human eNOS expressed in insect SF9 cells, 1 hour incubation |
Why This Matters
This quantified eNOS inhibition differentiates the compound from inactive succinimide analogs and establishes a defined potency benchmark for cardiovascular and inflammation-related target validation assays.
- [1] BindingDB. BDBM50372207 (CHEMBL272708): eNOS inhibition data. Adolor/ChEMBL curation. IC50 = 180 nM against human eNOS expressed in SF9 cells. View Source
- [2] Li H, et al. The mobility of a conserved tyrosine residue controls isoform-dependent enzyme-inhibitor interactions in nitric oxide synthases. Biochemistry, 2014. View Source
